molecular formula C32H50O5 B1663406 3-O-Acetylcorosolic acid CAS No. 700370-58-7

3-O-Acetylcorosolic acid

Cat. No. B1663406
M. Wt: 514.7 g/mol
InChI Key: PCEBPJUHBOJBAJ-FXZBVTQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Acetylcorosolic acid is a triterpenoid compound that is found in various plants, including Lagerstroemia speciosa, which is commonly known as the banaba tree. This compound has been the subject of much scientific research due to its potential therapeutic properties.

Scientific Research Applications

Acetylcholinesterase Inhibition

3-O-Acetylcorosolic acid has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. Compounds related to 3-O-Acetylcorosolic acid have demonstrated considerable inhibition of AChE, a key enzyme in the breakdown of acetylcholine. This suggests possible applications in treating diseases like Alzheimer's, where AChE activity is a concern (ManjunathaK et al., 2017).

Cancer Cell Apoptosis and Anti-Angiogenic Effects

Studies on 3-O-Acetylcorosolic acid have shown its effectiveness in inducing apoptosis in cancer cell lines, including human colon carcinoma cells. It has also demonstrated anti-angiogenic effects, which could be significant in suppressing tumor growth stimulated by angiogenesis. This indicates a potential application in cancer therapy (Cui et al., 2013).

Analytical Methods in Pharmacology

3-O-Acetylcorosolic acid has been a subject of analytical study, particularly in the development of methods for its detection and quantification in biological samples. Techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) have been employed for this purpose, indicating its relevance in pharmacological research and drug monitoring (Kim et al., 2016).

properties

CAS RN

700370-58-7

Product Name

3-O-Acetylcorosolic acid

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(34)26(37-20(3)33)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1

InChI Key

PCEBPJUHBOJBAJ-FXZBVTQXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O

synonyms

(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-                               heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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